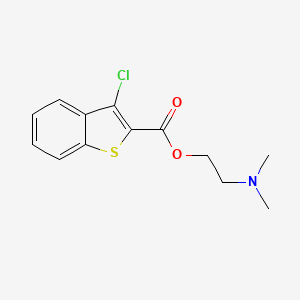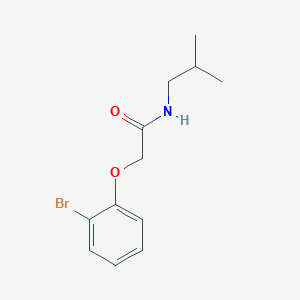![molecular formula C20H24N2O2 B5683583 4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide (known as PIPER) is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPER is a small molecule that can be synthesized through various methods, and its unique structure allows it to interact with specific cellular targets, making it useful for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of PIPER involves its interaction with specific cellular targets, such as the sigma-1 receptor. Binding of PIPER to the sigma-1 receptor results in the modulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. PIPER has also been shown to interact with other cellular targets, such as the dopamine transporter and the serotonin transporter, resulting in the modulation of various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PIPER are diverse and depend on the specific cellular target it interacts with. PIPER has been shown to modulate calcium signaling, resulting in the regulation of various cellular processes, including cell survival, proliferation, and differentiation. PIPER has also been shown to modulate protein synthesis, resulting in the regulation of various cellular processes, including gene expression and protein function. In addition, PIPER has been shown to modulate various neurological processes, including dopamine and serotonin signaling, resulting in the regulation of various behaviors, including mood, motivation, and reward.
実験室実験の利点と制限
The advantages of using PIPER in lab experiments include its high affinity for specific cellular targets, its ability to modulate various cellular processes, and its potential applications in investigating various biochemical and physiological processes. However, the limitations of using PIPER in lab experiments include its potential toxicity, its potential off-target effects, and its potential interactions with other cellular targets.
将来の方向性
There are many potential future directions for the study of PIPER. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. Another potential direction is the investigation of its potential applications in the regulation of various cellular processes, such as cell survival, proliferation, and differentiation. Additionally, the development of new methods for synthesizing and purifying PIPER may lead to its increased availability for scientific research.
合成法
The synthesis of PIPER can be achieved through various methods, including the reaction of 4-morpholinylphenylamine with isobutyryl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-morpholinylphenylamine with 4-isopropylbenzoyl chloride in the presence of a base, such as potassium carbonate. Both methods have been shown to yield high purity PIPER, which can be further purified through recrystallization.
科学的研究の応用
PIPER has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. PIPER has also been shown to interact with other cellular targets, such as the dopamine transporter and the serotonin transporter, making it useful for investigating various neurological processes.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)16-3-5-17(6-4-16)20(23)21-18-7-9-19(10-8-18)22-11-13-24-14-12-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKJUGMBJJRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Morpholin-4-YL)phenyl]-4-(propan-2-YL)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5683500.png)

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)


![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)